1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane
Description
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a bicyclo[1.1.1]pentane (BCP) derivative featuring a trifluorobutyl substituent at the bridge position and an iodine atom at the bridgehead. BCPs are highly strained, three-dimensional scaffolds valued in medicinal chemistry for their ability to mimic flat aromatic systems while improving physicochemical properties such as solubility, metabolic stability, and bioavailability . The trifluorobutyl group enhances lipophilicity and introduces steric bulk, which can optimize target binding, while the iodine atom enables further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C9H12F3I |
|---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H12F3I/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7/h1-6H2 |
InChI Key |
KUVUBHUVWVIPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1,1-Trifluoro-4-iodobutane
- Prepared via halogenation reactions using zinc and iodine in dimethylacetamide (DMA) at elevated temperatures (80 °C), followed by palladium-catalyzed coupling to introduce the trifluorobutyl chain onto heterocyclic scaffolds or BCP precursors.
- Typical yields reported are moderate (~37%) with purification by flash chromatography, and the compound is characterized by NMR spectroscopy (¹H and ¹⁹F NMR) confirming the trifluoromethyl group and iodine substitution.
| Parameter | Condition/Result |
|---|---|
| Reagents | Zinc metal, iodine, DMA |
| Temperature | 80 °C |
| Reaction time | 3 hours |
| Yield | ~37% |
| Purification | Flash chromatography (ethyl acetate/hexanes) |
| Characterization | ¹H NMR, ¹⁹F NMR |
Coupling to Bicyclo[1.1.1]pentane Core
- The trifluorobutyl iodide is coupled with bicyclo[1.1.1]pentane carboxylic acid derivatives or related intermediates using palladium-catalyzed cross-coupling reactions under inert atmosphere.
- Such reactions are conducted in tetrahydrofuran (THF) or similar solvents at room temperature, with typical reaction times of 16 hours.
- The resulting 3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane carboxylic acids serve as substrates for iodination.
Decarboxylative Iodination to Form 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane
Photo-Hunsdiecker Reaction
- The key step to introduce the iodine atom at the 1-position of the bicyclo[1.1.1]pentane is the photo-Hunsdiecker reaction, which involves the decarboxylative iodination of the BCP carboxylic acid.
- This reaction uses diiodohydantoin (DIH) as the iodinating reagent under visible light irradiation, typically in refluxing 1,2-dichloroethane or at room temperature under CFL (compact fluorescent lamp) irradiation.
- The reaction proceeds under metal-free conditions, avoiding toxic lead salts used in classical Kochi reactions.
- Yields vary depending on substrate and conditions, with typical isolated yields ranging from moderate to good (20-40% reported in literature).
- Side reactions and decomposition can occur, requiring careful optimization of reaction time and light intensity.
| Parameter | Condition/Result |
|---|---|
| Reagents | Diiodohydantoin (DIH) |
| Solvent | 1,2-Dichloroethane or sulfolane |
| Temperature | Room temperature to reflux |
| Irradiation | CFL light or visible light |
| Reaction time | Several hours to overnight |
| Yield | 20-40% (variable) |
| Purification | Reverse-phase or normal-phase chromatography |
Alternative Iodination Methods
- Use of hydroxy-(tosyloxy)iodobenzene (HTIB) and sulfuryl azide transfer reagents have been explored but generally give lower yields or trace products.
- Sulfamoyl azides followed by lithium tert-butoxide treatment at elevated temperatures (120 °C) have improved yields (~25%) but are less commonly used for this specific compound.
Mechanistic Insights and Reaction Optimization
- The iodination step likely proceeds via a radical decarboxylation mechanism initiated by light, generating a bicyclo[1.1.1]pentyl radical intermediate that rapidly traps iodine.
- The bicyclic framework is sensitive to harsh conditions; thus, mild photochemical methods are preferred to preserve the strained ring system.
- Solvent choice is critical: sulfolane has been found to stabilize cationic intermediates and improve yields in substitution reactions following iodination.
- Microwave-assisted heating (130–140 °C) has been employed to accelerate subsequent substitution reactions on the iodo-BCP intermediate, reducing reaction times from days to under an hour without compromising yields.
Summary Table of Preparation Methods
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of trifluorobutyl iodide | Zn/I2 in DMA, 80 °C, 3 h | ~37 | Purification by flash chromatography |
| Coupling to BCP core | Pd-catalyzed cross-coupling in THF, RT, 16 h | Variable | Inert atmosphere required |
| Decarboxylative iodination | Photo-Hunsdiecker with DIH, CFL light, RT to reflux | 20-40 | Metal-free, mild conditions preferred |
| Alternative iodination | Sulfamoyl azides + LiOtBu, 120 °C | ~25 | Higher temperature, less common |
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool for drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar BCP Derivatives
Substituent Effects on Physicochemical Properties
BCP derivatives are tailored by varying substituents at bridge or bridgehead positions. Key comparisons include:
Key Observations :
- Synthetic Versatility : Iodo-BCPs (e.g., 1-Iodo-3-(trifluoromethyl)-BCP) are pivotal intermediates for cross-coupling, whereas azido-BCPs enable bioorthogonal reactions.
- Stability : Fluorinated BCPs (e.g., 2,2-difluoro derivatives) exhibit enhanced metabolic stability due to reduced CYP450 interactions.
Biological Activity
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a compound of interest due to its unique structural features and potential biological applications. The presence of both the iodine atom and the trifluorobutyl group contributes to its chemical reactivity and biological activity. This article reviews the biological activity of this compound, including its synthesis, properties, and relevant case studies.
- Molecular Formula : C₆H₈F₃I
- Molecular Weight : 238.03 g/mol
- CAS Number : 119934-12-2
Table 1: Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Refractive Index | Not specified |
| Flash Point | >100 °C |
Biological Activity
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has been studied for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The biological activity of this compound may be attributed to the following mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing interactions with biological macromolecules such as proteins and nucleic acids.
- Lipophilicity : The trifluorobutyl group increases the lipophilicity of the compound, potentially affecting membrane permeability and bioavailability.
Case Studies
Several studies have explored the biological implications of compounds similar to 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane:
- Antitumor Activity : A study investigated the antitumor properties of halogenated bicyclic compounds, revealing that iodine-containing derivatives exhibited significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Research on related trifluoromethyl-substituted compounds indicated that these structures could possess antimicrobial activity due to their ability to disrupt bacterial membranes .
- Neuroprotective Effects : Some bicyclic compounds have shown promise in neuroprotection assays, suggesting that modifications like those found in 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane could lead to similar effects .
Synthesis
The synthesis of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane can be achieved through several methods:
- Electrophilic Substitution : The introduction of iodine can be performed via electrophilic aromatic substitution reactions.
- Fluorination Reactions : The trifluorobutyl group can be introduced using specialized fluorination techniques that ensure stability and yield.
Q & A
Q. Example Protocol :
Start with tricyclo[1.1.1.0¹,³]pentane.
Initiate radical ring-opening with Et₃B under UV light.
Introduce iodine via electrophilic iodination.
Install the 4,4,4-trifluorobutyl group via nucleophilic substitution.
How can structural characterization of bicyclo[1.1.1]pentane derivatives be optimized using NMR and X-ray crystallography?
Basic Research Question
The unique geometry of bicyclo[1.1.1]pentanes creates distinct spectral signatures:
- ¹H NMR : Bridgehead protons resonate at δ 2.5–3.5 ppm due to deshielding. The trifluorobutyl group shows splitting patterns (J = 10–12 Hz) from CF₃ coupling .
- X-ray Crystallography : High-resolution data reveals bond angles (~90° between bridgeheads) and strain metrics (e.g., C-C bond lengths: 1.54–1.58 Å) .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal overlap. For crystallography, slow vapor diffusion with hexane/ethyl acetate yields high-quality crystals.
What advanced strategies are employed to analyze structure–activity relationships (SAR) for bicyclo[1.1.1]pentane-based bioisosteres?
Advanced Research Question
SAR studies focus on substituent effects at the 1- and 3-positions:
- Trifluorobutyl Group : Enhances metabolic stability by reducing oxidative dehalogenation. In IDO1 inhibitors, this group improved IC₅₀ values by 10-fold compared to non-fluorinated analogs .
- Iodo Substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
Q. Table 1: Substituent Effects on Pharmacokinetic Properties
| Substituent | Metabolic Stability (t₁/₂, h) | LogP | Solubility (µM) |
|---|---|---|---|
| 4,4,4-Trifluorobutyl | 12.3 ± 1.2 | 2.1 | 45 |
| Phenyl | 4.8 ± 0.7 | 3.5 | 12 |
| tert-Butyl | 8.1 ± 0.9 | 2.8 | 28 |
Methodology : Use in vitro microsomal assays and computational docking (e.g., AutoDock Vina) to correlate substituent size/polarity with target binding .
How can researchers resolve contradictions in halogen reactivity during substitution reactions of 1-iodo derivatives?
Advanced Research Question
Conflicting reports on iodine’s lability arise from solvent polarity and nucleophile strength:
- Polar Aprotic Solvents (e.g., DMF): Promote SN2 pathways, leading to iodide displacement.
- Weak Nucleophiles (e.g., amines): Prefer radical pathways, preserving the iodine substituent .
Q. Mitigation Strategies :
- Kinetic Studies : Monitor reaction progress via LC-MS to identify competing mechanisms .
- Isotopic Labeling : Use ¹²⁵I-labeled analogs to track displacement efficiency .
What photochemical methods enable functionalization of bicyclo[1.1.1]pentanes, and what are their advantages?
Advanced Research Question
Photochemical reactions bypass thermal decomposition risks:
Q. Protocol :
Mix [1.1.1]propellane with TMSN₃ and PIDA.
Irradiate with UV light for 2 hours.
Purify via column chromatography (hexane/EtOAc).
How do bicyclo[1.1.1]pentane derivatives compare to traditional bioisosteres in improving drug-like properties?
Advanced Research Question
Bicyclo[1.1.1]pentanes outperform benzene rings and alkynes:
Q. Table 2: Bioisostere Comparison
| Property | Bicyclo[1.1.1]pentane | Phenyl Ring | Alkyne |
|---|---|---|---|
| Metabolic Stability | High | Moderate | Low |
| Passive Permeability | 8.5 × 10⁻⁶ cm/s | 5.2 × 10⁻⁶ | 3.1 × 10⁻⁶ |
| Synthetic Flexibility | High (via iodination) | Moderate | Low |
Methodology : Use parallel artificial membrane permeability assays (PAMPA) and MDCK cell models for permeability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
